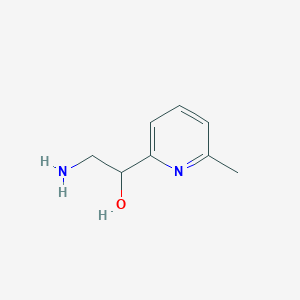

2-Amino-1-(6-methylpyridin-2-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-1-(6-methylpyridin-2-yl)ethanol is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reaction Mechanisms

2-Amino-1-(6-methylpyridin-2-yl)ethanol serves as a versatile building block in organic synthesis. Its synthesis typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with methylamine, often under reducing conditions. The compound can undergo various chemical reactions, including:

- Oxidation : Can yield carboxylic acids or ketones.

- Reduction : Can produce amines or alcohols.

- Substitution Reactions : Nucleophilic substitution can lead to diverse derivatives.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | KMnO4, H2O2 | Carboxylic acids, ketones |

| Reduction | LiAlH4, NaBH4 | Amines, alcohols |

| Substitution | Alkyl halides + base | Various derivatives based on nucleophile |

Coordination Chemistry

The compound's ability to coordinate with metal ions makes it valuable in coordination chemistry. It forms stable complexes that can be utilized in catalysis and material science.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. Its structure allows it to bind specifically to certain enzymes, modulating their activity. This property is particularly significant in the development of therapeutic agents targeting metabolic pathways.

Biochemical Assays

The compound is employed in biochemical assays to study enzyme kinetics and interactions within biological systems. Its dual functional groups facilitate binding with various biomolecules, making it a useful tool in molecular biology.

Case Study: Neuronal Nitric Oxide Synthase Inhibitors

A study highlighted the development of selective human neuronal nitric oxide synthase (hnNOS) inhibitors based on the 2-amino-pyridine scaffold. The research demonstrated that modifications of similar compounds could lead to enhanced potency and selectivity for therapeutic applications in neurological disorders .

Drug Development

The compound's unique structure positions it as a promising candidate in drug discovery. Its potential therapeutic effects are being explored for conditions such as neurodegenerative diseases and metabolic disorders.

Precursor in Synthesis

In medicinal chemistry, this compound is utilized as a precursor for synthesizing more complex pharmaceutical compounds. This role is crucial for developing new drugs with improved efficacy and safety profiles.

Eigenschaften

IUPAC Name |

2-amino-1-(6-methylpyridin-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-3-2-4-7(10-6)8(11)5-9/h2-4,8,11H,5,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHNIANSOKBRLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.